1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl-
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Overview
Description
1,2-Cyclohexanediol, 4-bicyclo[221]hept-2-yl- is a chemical compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions, and a bicyclo[221]heptane moiety attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure. The cyclohexane ring can then be functionalized to introduce the hydroxyl groups at the 1 and 2 positions. Reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Halogenated cyclohexanes, amine-substituted cyclohexanes.
Scientific Research Applications
1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclohexanediol derivatives: Compounds with similar cyclohexane rings but different substituents at the 1 and 2 positions.
Uniqueness
1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- is unique due to the combination of the cyclohexane ring and the bicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)cyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h8-15H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPAOBRTOEZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3CCC(C(C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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